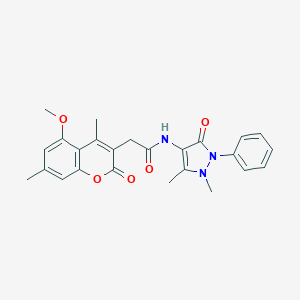![molecular formula C19H28N2O5S B258039 N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine](/img/structure/B258039.png)
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine, commonly known as MIAMI, is an amino acid derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. MIAMI is a synthetic compound that is structurally similar to natural amino acids and is designed to mimic their functions in the body. In
作用機序
MIAMI works by inhibiting the activity of enzymes involved in key cellular pathways. Specifically, MIAMI targets the activity of enzymes involved in the mTOR pathway, which is responsible for regulating cell growth and proliferation. By inhibiting the activity of these enzymes, MIAMI can slow down the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
MIAMI has been shown to have a range of biochemical and physiological effects. In cancer cells, MIAMI has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurons, MIAMI has been shown to protect against oxidative stress and reduce inflammation. MIAMI has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MIAMI in lab experiments is its specificity for targeting the mTOR pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation of using MIAMI is its synthetic nature, which may limit its applicability to natural systems.
将来の方向性
There are several future directions for research on MIAMI. One area of interest is the development of MIAMI-based therapeutics for the treatment of cancer and neurological disorders. Another direction is the investigation of MIAMI's effects on other cellular pathways and processes. Additionally, the development of more efficient synthesis methods for MIAMI could help to facilitate its widespread use in scientific research.
合成法
MIAMI is synthesized by reacting isoleucine with 4-methylphenylsulfonyl chloride and N-carbobenzyloxy-4-piperidone in the presence of a base. The reaction yields the desired compound, which is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to produce high yields of MIAMI with minimal impurities.
科学的研究の応用
MIAMI has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. In cancer research, MIAMI has been found to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. MIAMI has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine |
|---|---|
分子式 |
C19H28N2O5S |
分子量 |
396.5 g/mol |
IUPAC名 |
(2S,3R)-3-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,17+/m1/s1 |
InChIキー |
VVJUDWGQQYSPJH-PBHICJAKSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)
![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
![9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)